Tetrafluoroisophthalic acid

Vue d'ensemble

Description

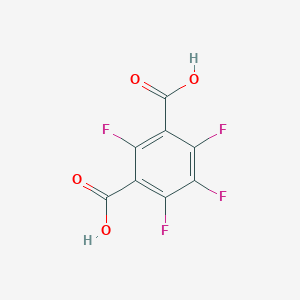

Tetrafluoroisophthalic acid, also known as 2,4,5,6-tetrafluoro-1,3-benzenedicarboxylic acid, is a fluorinated aromatic compound with the molecular formula C8H2F4O4. It is characterized by the presence of four fluorine atoms attached to the benzene ring, along with two carboxylic acid groups at the 1 and 3 positions. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrafluoroisophthalic acid can be synthesized through several methods. One common approach involves the direct fluorination of isophthalic acid using elemental fluorine or fluorinating agents under controlled conditions. Another method includes the use of tetrafluorophthalic anhydride as a precursor, which undergoes hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrafluoroisophthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tetrafluorophthalic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products Formed:

Oxidation: Tetrafluorophthalic anhydride or tetrafluorophthalic acid.

Reduction: Tetrafluoroisophthalic alcohol or tetrafluoroisophthalic aldehyde.

Substitution: Various substituted this compound derivatives.

Applications De Recherche Scientifique

Material Science

TFIPA is utilized in the development of advanced materials, particularly in the synthesis of metal-organic frameworks (MOFs). These frameworks exhibit high porosity and are used for gas storage and separation applications. For instance, a study highlighted the use of Scandium(III) tetrafluoroisophthalate frameworks for adsorptive separation of light alkanes, showcasing TFIPA's role in creating highly porous materials with specific adsorption properties .

Table 1: Properties of Tetrafluoroisophthalic Acid-Based MOFs

| Property | Value |

|---|---|

| Surface Area | High (up to 2000 m²/g) |

| Pore Volume | Significant |

| Stability | High thermal stability |

| Application | Gas separation |

Catalysis

TFIPA derivatives have been explored as catalysts in various chemical reactions. The presence of fluorine atoms can enhance catalytic activity by stabilizing transition states or by modifying electronic properties. Research indicates that TFIPA-based compounds are effective in Lewis/Brønsted acid catalysis, redox catalysis, and photocatalysis . These catalysts can facilitate reactions under milder conditions compared to traditional catalysts.

Case Study: Photocatalytic Reactions

- Objective : To evaluate the efficiency of TFIPA derivatives in photocatalytic degradation of organic pollutants.

- Findings : TFIPA derivatives exhibited enhanced photocatalytic activity due to their ability to absorb light effectively and generate reactive oxygen species.

Environmental Applications

The environmental implications of TFIPA are also noteworthy. Its stability makes it suitable for applications involving harsh conditions, such as waste treatment processes where traditional materials may degrade. Moreover, its role in developing environmentally friendly solvents and materials that minimize ecological impact is being researched.

Table 2: Environmental Applications of this compound

| Application Type | Description |

|---|---|

| Waste Treatment | Use in stable adsorbents for pollutant removal |

| Green Solvents | Development of non-toxic alternatives |

| Biodegradable Materials | Research into fluorinated compounds for eco-friendliness |

Biomedical Applications

Emerging studies suggest potential biomedical applications for TFIPA derivatives, particularly in drug delivery systems and biocompatible materials. The unique properties imparted by fluorination could enhance the solubility and stability of pharmaceutical compounds.

Case Study: Drug Delivery Systems

- Objective : To assess the biocompatibility and drug release profiles of TFIPA-based carriers.

- Findings : Preliminary results indicate improved drug solubility and controlled release characteristics compared to non-fluorinated counterparts.

Mécanisme D'action

The mechanism of action of tetrafluoroisophthalic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity, protein folding, and molecular recognition processes. The carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological targets, further influencing its biological activity .

Comparaison Avec Des Composés Similaires

- Tetrafluoroterephthalic acid

- Tetrafluorophthalic acid

- 2,3,4,5-Tetrafluorobenzoic acid

- Terephthalic acid

Comparison: Tetrafluoroisophthalic acid is unique due to the specific positioning of its fluorine atoms and carboxylic acid groups. Compared to tetrafluoroterephthalic acid and tetrafluorophthalic acid, this compound exhibits different reactivity and stability profiles, making it suitable for distinct applications. The presence of four fluorine atoms enhances its thermal stability and resistance to degradation, distinguishing it from non-fluorinated analogs like terephthalic acid .

Activité Biologique

Tetrafluoroisophthalic acid (TFIPA), with the molecular formula C8H2F4O4, is a fluorinated derivative of isophthalic acid. Its unique chemical structure, characterized by the presence of four fluorine atoms, imparts distinct physical and chemical properties that have implications for its biological activity. This article delves into the biological activities associated with TFIPA, supported by relevant data tables, case studies, and research findings.

TFIPA is notable for its high stability and resistance to various chemical environments due to the electronegative fluorine atoms. These properties make it an interesting candidate for applications in materials science and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C8H2F4O4 |

| Molecular Weight | 238.09 g/mol |

| Purity | ≥97% |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

The biological activity of TFIPA has been investigated primarily in the context of its interactions with biological molecules and potential therapeutic applications. Research indicates that fluorinated compounds can exhibit altered biological behavior compared to their non-fluorinated counterparts.

1. Interaction with Protein Kinase C (PKC)

A study focused on isophthalic acid derivatives, including TFIPA, explored their ability to interact with the C1 domain of PKC, a crucial enzyme in signal transduction pathways involved in cancer and other diseases. The results demonstrated that certain derivatives could displace radiolabeled phorbol esters from PKC at inhibition constants (K(i)) ranging from 200-900 nM. This suggests that TFIPA and its derivatives may serve as potential ligands for PKC modulation .

2. Immunological Effects

Research on the immunological impacts of fluorinated compounds indicates that exposure to high levels of fluoride can alter immune responses. In a study involving broilers fed diets supplemented with sodium fluoride, it was observed that higher fluorine levels led to a significant decrease in IgA+ B cell populations and immunoglobulin contents (IgA, IgG, IgM) in cecal tonsils. This finding highlights the potential immunosuppressive effects of fluorinated compounds like TFIPA when present in biological systems .

Case Study 1: Fluorinated Compounds in Agriculture

A study examined the effects of dietary fluorine on poultry health, specifically focusing on immune function. The results showed that increased fluoride levels negatively impacted the local mucosal immune function in broilers, suggesting that compounds like TFIPA could have similar effects due to their high fluorine content .

Another investigation into fluorinated organic compounds revealed that their electrochemical behavior could be significantly different from non-fluorinated analogs. The study demonstrated that fluorination alters electron transfer kinetics, which could have implications for biosensors and other biochemical applications .

Research Findings

Recent findings emphasize the need for further exploration into the biological activities of TFIPA:

- Cytotoxicity : Preliminary studies indicate varying degrees of cytotoxicity associated with different fluorinated compounds, necessitating detailed toxicity assessments for TFIPA.

- Therapeutic Potential : Given its interaction with PKC, TFIPA may be explored as a scaffold for developing novel therapeutic agents targeting cancer pathways.

Propriétés

IUPAC Name |

2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRIMKUYGUHAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)C(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304994 | |

| Record name | Tetrafluoroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1551-39-9 | |

| Record name | 1551-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrafluoroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoroisophthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of incorporating tetrafluoroisophthalic acid (H2TFIPA) into liquid crystalline polymers?

A1: Introducing H2TFIPA into wholly aromatic liquid crystalline copolyesters can significantly influence their properties. For instance, the presence of meta-linkages in H2TFIPA contributes to the formation of kinks in the polymer chains. This structural characteristic affects the liquid crystallinity, disclination strength, and even the ability to decorate surface microcracks. []

Q2: How does the choice of metal ion influence the structure of metal-organic frameworks (MOFs) constructed using H2TFIPA?

A2: The choice of metal ion plays a crucial role in dictating the final topology of H2TFIPA-based MOFs. Research has shown that using gadolinium(III) ions with H2TFIPA can lead to the formation of either a 12-connected fcu-MOF or a 6-connected pcu-MOF. The specific topology obtained is influenced by the selection of auxiliary ligands used during the synthesis. []

Q3: Can H2TFIPA be used to synthesize coordination polymers with interesting luminescent properties?

A3: Yes, H2TFIPA has been successfully employed in the construction of luminescent lead(II) coordination polymers. By varying the N-donor auxiliary ligands used during synthesis, researchers can control the dimensionality (2D or 3D) of the resulting networks and tune their photoluminescent properties. []

Q4: What are the advantages of mechanochemical synthesis for preparing coordination polymers containing H2TFIPA?

A4: Mechanochemical synthesis has proven to be an efficient route for preparing coordination polymers incorporating H2TFIPA. This method, involving the milling of alkaline earth metal hydroxides with H2TFIPA, offers several advantages, including shorter reaction times, reduced solvent consumption, and potentially improved product purity. []

Q5: Is there a way to introduce deuterium atoms specifically into the [2.2]metacyclophane structure using H2TFIPA as a starting material?

A5: Yes, researchers have successfully synthesized [4,5,6,8-2H4][2.2]metacyclophane using a multi-step synthetic route that begins with 2,4,5,6-tetrafluoroisophthalic acid. The use of deuterated reagents at specific steps allows for the targeted incorporation of deuterium atoms into the final [2.2]metacyclophane structure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.